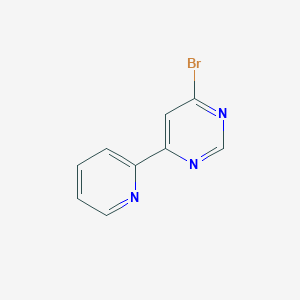

4-Bromo-6-(2-pyridyl)pyrimidine

Overview

Description

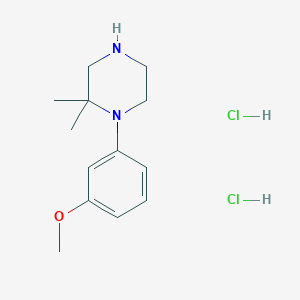

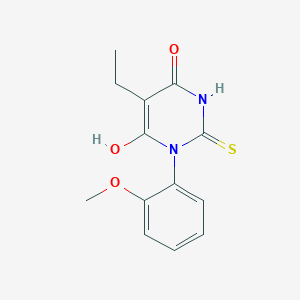

4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound . It has a molecular formula of C9H6BrN3 and a molecular weight of 236.07 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(2-pyridyl)pyrimidine is represented by the InChI code1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H . Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

4-Bromo-6-(2-pyridyl)pyrimidine has a molecular weight of 236.07 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Quaternization Reactions : 4-Bromo-6-(2-pyridyl)pyrimidine is involved in quaternization reactions at the pyrimidine ring, influenced by steric hindrance, as observed in studies involving its structural isomers. This characteristic makes it valuable for synthesizing indolizines and pyrrolo[1,2-c]pyrimidines (Popa et al., 2015).

Synthesis of Polyheterocyclic Ring Systems : Utilized as a precursor in the construction of polyheterocyclic ring systems, 4-Bromo-6-(2-pyridyl)pyrimidine's derivatives have been explored for their potential in creating diverse molecular structures, which are characterized through various spectroscopic techniques (Abdel‐Latif et al., 2019).

Total Synthesis of Natural Alkaloids : This compound has been employed in the synthesis of variolin B and deoxyvariolin B, where selective and sequential palladium-mediated functionalization was used to create complex molecular structures (Baeza et al., 2010).

Improved and Scalable Preparation Methods : Research has also focused on developing practical, robust, and scalable synthesis methods for related compounds, highlighting the compound's relevance in industrial and laboratory settings (Bugge et al., 2014).

Biological Applications

DNA Photolyase Characterization : Studies have identified the role of similar pyrimidine compounds in the characterization of DNA photolyases, enzymes that repair DNA damage caused by UV light, suggesting potential biomedical applications (Kim et al., 1994).

Antiviral Agents : Derivatives of pyrido[2, 3‐d]pyrimidines, which can be synthesized from compounds similar to 4-Bromo-6-(2-pyridyl)pyrimidine, have been investigated for their antiviral properties, especially against herpes simplex virus (Nasr & Gineinah, 2002).

Nucleoside Phosphonate Analogues : Research on pyrimidine derivatives, related to 4-Bromo-6-(2-pyridyl)pyrimidine, has explored their use as acyclic nucleoside phosphonate analogues with potential antiviral activity, notably against retroviruses (Hocková et al., 2003).

Antibacterial and Antituberculosis Activity : Schiff bases of isoniazid with pyrimidine derivatives have shown promising results in in vitro antibacterial and antituberculosis activity, suggesting their potential in pharmaceutical applications (Soni & Patel, 2017).

DNA Lesion Measurement : Methods have been developed for measuring DNA lesions, specifically pyrimidine (6-4) photoproducts, induced by UV irradiation, where compounds related to 4-Bromo-6-(2-pyridyl)pyrimidine are instrumental (Douki et al., 1995).

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

properties

IUPAC Name |

4-bromo-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNMUCASPQDVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(2-pyridyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)